

Spectroscopic Analysis of D-Valinol: A Technical Guide

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Compound of Interest

Compound Name: *D-Valinol*

Cat. No.: *B105835*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **D-Valinol**, a chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for **D-Valinol** is summarized in the tables below. As **D-Valinol** and its enantiomer, L-Valinol, exhibit identical NMR and IR spectra, data from L-Valinol is also considered representative.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data for **D-Valinol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.55	dd	1H	-CH ₂ OH (diastereotopic proton a)
~3.25	dd	1H	-CH ₂ OH (diastereotopic proton b)
~2.60	m	1H	-CH(NH ₂)
~1.70	m	1H	-CH(CH ₃) ₂
~2.10	br s	3H	-NH ₂ and -OH (exchangeable protons)
0.95	d	3H	-CH(CH ₃) ₂ (diastereotopic methyl a)
0.88	d	3H	-CH(CH ₃) ₂ (diastereotopic methyl b)

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Data for **D-Valinol** (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
~65.5	-CH ₂ OH
~58.0	-CH(NH ₂)
~31.0	-CH(CH ₃) ₂
~19.5	-CH(CH ₃) ₂ (a)
~18.0	-CH(CH ₃) ₂ (b)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **D-Valinol** (Neat)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
2960-2850	Strong	C-H stretching (aliphatic)
1590	Medium	N-H bending (scissoring)
1470	Medium	C-H bending
1050	Strong	C-O stretching (primary alcohol)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments for **D-Valinol** (GC-MS, Electron Ionization)[1]

m/z	Relative Intensity	Proposed Fragment
103	Low	$[M]^+$ (Molecular Ion)
72	High (Base Peak)	$[M - CH_2OH]^+$
60	Medium	$[M - C_3H_7]^+$ (Loss of isopropyl group)
55	Medium	$[C_4H_7]^+$

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **D-Valinol** in 0.6-0.8 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set a spectral width of approximately 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of $CDCl_3$ at 7.26 ppm.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Set a spectral width of approximately 220 ppm.
- A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum.
- Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **D-Valinol**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of neat (liquid or molten) **D-Valinol** directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[\[1\]](#)
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **D-Valinol**.

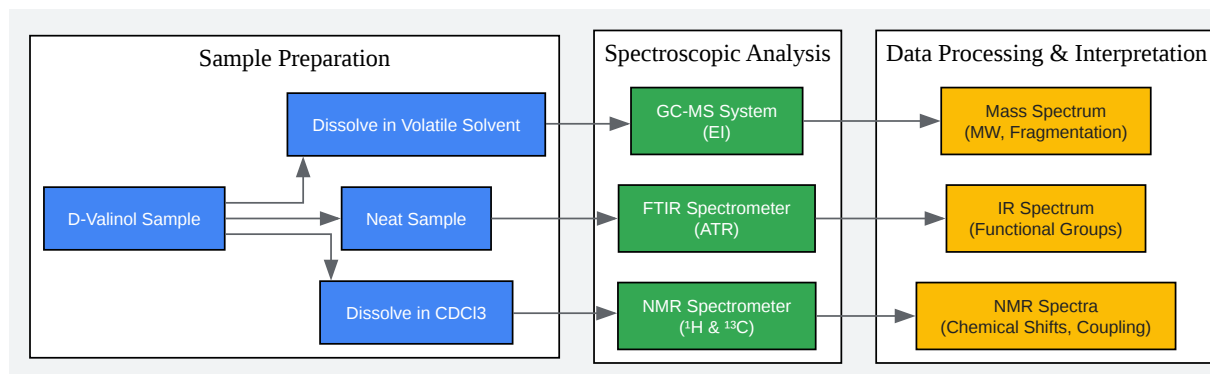
Methodology:

- Sample Introduction (Gas Chromatography - GC):
 - Dissolve a small amount of **D-Valinol** in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
 - Use a suitable capillary column (e.g., a nonpolar column like DB-5) and a temperature program to separate the analyte.
- Ionization (Electron Ionization - EI):
 - The analyte is bombarded with a high-energy electron beam (typically 70 eV) as it elutes from the GC column.
 - This causes ionization and fragmentation of the **D-Valinol** molecules.
- Mass Analysis:
 - The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection:
 - The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a **D-Valinol** sample.

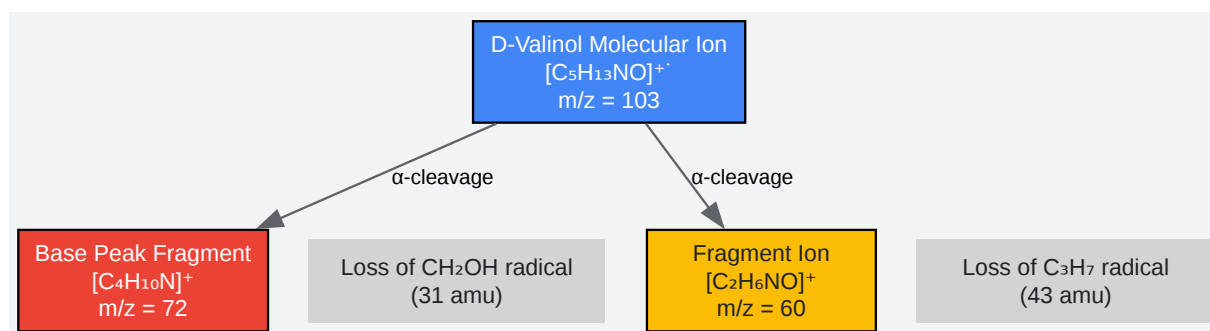


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General workflow for the spectroscopic analysis of **D-Valinol**.

Mass Spectrometry Fragmentation of D-Valinol

The primary fragmentation pathway of **D-Valinol** upon electron ionization is depicted below.



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Proposed fragmentation pathway for **D-Valinol** in mass spectrometry.

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References

- 1. go.drugbank.com [go.drugbank.com]
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